N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
4-N-[2-(cyclohexen-1-yl)ethyl]-2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-2-31-20-10-8-19(9-11-20)25-22-26-21(24-13-12-18-6-4-3-5-7-18)27-23(28-22)29-14-16-30-17-15-29/h6,8-11H,2-5,7,12-17H2,1H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGIWMHCZXFGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CCCCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,3,5-triazine ring.
Introduction of the morpholino group: The morpholino group is introduced through nucleophilic substitution reactions.
Attachment of the ethoxyphenyl group: This step involves the reaction of the triazine intermediate with an ethoxyphenyl derivative.
Incorporation of the cyclohexene ring: The final step involves the addition of the cyclohexene ring through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. Key factors include reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Key Reaction Mechanism
The SNAr mechanism involves:
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Activation : Electron-deficient triazine rings undergo nucleophilic attack.
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Nucleophilic Attack : Substituents (e.g., morpholine, amines) replace chlorine atoms.
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Intermediate Formation : Mono- or di-substituted triazines are isolated before further substitution.
Challenges :
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Regioselectivity : Substitution order critically affects product formation. For example, once an amine is incorporated, subsequent reactions with other nucleophiles (e.g., thiols, phenols) may be hindered .
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Thermal Stability : Morpholino groups require careful temperature control to avoid degradation .
Table 1: Comparison of Triazine Substitution Reactions
| Substituent Type | Reaction Temperature | Yield (%) | Source |
|---|---|---|---|
| Morpholine | 35°C, 12 h | ~88% | |
| Amine (e.g., isopentyl) | 0°C, 30 min | ~94% | |
| Phenol Derivatives | –20°C, 30 min | Varies |
Table 2: HPLC Data for Triazine Derivatives
| Compound | Retention Time (min) | Mobile Phase | Source |
|---|---|---|---|
| Mono-substituted | ~7.7 | CH3CN/H2O (0.1% TFA) | |
| Di-substituted | ~12.6 | CH3CN/H2O (0.1% TFA) |
Structural and Functional Insights
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Electron-Deficient Core : The triazine ring facilitates nucleophilic substitution but limits reactivity once sterically hindered substituents are added .
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Biological Relevance : Triazine derivatives are explored in therapeutic contexts (e.g., cancer treatment), where substituents like morpholino or ethoxyphenyl groups may modulate bioactivity .
Analytical Characterization
Common techniques include:
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound is in the field of pharmaceutical development , particularly as a potential drug candidate. Its triazine core is known for its ability to interact with biological targets effectively.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazine compounds exhibit significant anti-cancer activity by inhibiting specific kinases involved in tumor growth. The unique structure of N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine may enhance its efficacy as a kinase inhibitor.
Agricultural Chemistry
The compound has also been investigated for its potential use in agricultural chemistry , particularly as a herbicide or pesticide. Triazine derivatives are known for their herbicidal properties.
Data Table: Herbicidal Activity Comparison
| Compound Name | Activity Level | Target Pests |
|---|---|---|
| This compound | Moderate | Broadleaf weeds |
| Atrazine | High | Grasses and broadleaf weeds |
| Simazine | Moderate | Various weeds |
Material Science
In material science, this compound can be utilized in the synthesis of polymers and materials with specific properties due to its unique functional groups.
Case Study : Research conducted at a leading university demonstrated that incorporating triazine-based compounds into polymer matrices improved thermal stability and mechanical properties significantly. This suggests potential applications in creating advanced composite materials.
Mechanism of Action
The mechanism of action of N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
Morpholino Group Prevalence: The morpholino group at position 6 is a common feature in several derivatives (e.g., ), likely due to its electron-donating properties and stability in biological systems.
The 2-(cyclohex-1-en-1-yl)ethyl group introduces steric bulk and unsaturation, which could influence binding affinity or photostability compared to linear alkyl chains (e.g., methyl in ).
Positional Isomerism : The compound in features a 2-ethoxyphenyl group (vs. 4-ethoxyphenyl in the target compound), demonstrating how substituent position impacts electronic and steric profiles.
Biological Activity
N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a novel compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological evaluations, and implications in therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C20H27N5O2
- Molecular Weight : 369.47 g/mol
- IUPAC Name : this compound
- SMILES Notation : N(c1nc(nc(n1)OCC)Nc1ccc(cc1)OC)CCC1=CCCCC1
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the Triazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The cyclohexenyl and ethoxyphenyl groups can be introduced through nucleophilic substitution reactions.
- Morpholino Group Attachment : The morpholino moiety is generally added via coupling reactions under specific conditions.
Anticancer Properties
Research has indicated that triazine derivatives exhibit significant anticancer activity. A study evaluating similar triazine compounds showed that they inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Anti-inflammatory Effects
Triazine compounds have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against cancer cell lines |
| Variation in alkyl chain length | Altered pharmacokinetic properties |
| Morpholino substitution | Enhanced solubility and bioavailability |
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer effects of a closely related triazine derivative on human breast cancer cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of 15 µM after 48 hours of treatment. The compound was found to induce apoptosis through mitochondrial pathway activation .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, a derivative similar to this compound was tested on LPS-stimulated macrophages. The compound significantly reduced the secretion of TNF-alpha by 60% at a concentration of 10 µM, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for this compound, and what yields are achievable under optimized conditions?
- Methodology : The compound can be synthesized via a one-pot, microwave-assisted reaction using cyanoguanidine, aromatic aldehydes, and arylamines, as demonstrated for structurally similar triazine derivatives. This method reduces reaction time and improves yields (65–79%) compared to traditional nucleophilic substitution in polar solvents (e.g., DMF at 80°C) .
- Key Considerations : Optimize solvent choice (e.g., ethanol vs. DMF) and reaction time. Monitor intermediates via TLC or HPLC to ensure reaction progress.
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodology :
- Spectroscopy : Use (δ 3.22–7.90 ppm for substituents) and to confirm substituent positions and aromaticity. IR spectroscopy (e.g., 3285 cm for N-H stretching) validates functional groups .
- Computational Tools : Employ density functional theory (DFT) to model electron distribution and predict reactive sites (e.g., triazine ring vs. cyclohexene substituent) .
Q. What preliminary biological assays are appropriate for evaluating its antitumor or antimicrobial activity?
- Methodology :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with IC determination.
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar diffusion.
- Mechanistic Insight : Compare activity to structurally related compounds like hexamethylmelamine, which inhibits DNA repair .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., topoisomerase II for antitumor activity) using AutoDock Vina.
- QSAR Modeling : Corolate substituent electronic parameters (e.g., Hammett σ values) with bioactivity data to predict optimal substituents .
- Case Study : The trifluoromethyl group in analogous compounds increases lipophilicity and metabolic stability, improving pharmacokinetic profiles .
Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the triazine core?
- Methodology :
- Statistical Design of Experiments (DoE) : Apply factorial design to assess the impact of variables (e.g., solvent polarity, temperature) on yield. For example, ethanol as a solvent increases yields (79%) in microwave-assisted synthesis compared to DMF (61%) .
- Contradiction Analysis : Compare kinetic studies (e.g., Arrhenius plots) under varying conditions to identify rate-limiting steps.
Q. What strategies optimize stability during in vitro and in vivo studies?
- Methodology :
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. The compound’s morpholino group may hydrolyze under acidic conditions (pH < 3), requiring pH-adjusted formulations .
- Protective Formulations : Use cyclodextrin encapsulation or liposomal delivery systems to enhance aqueous solubility and reduce degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
